molecular formula C16H22ClNO4S B2724888 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 1797278-59-1

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No. B2724888
CAS RN: 1797278-59-1
M. Wt: 359.87
InChI Key: XMIONSGLJQAXIP-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone, also known as Boc-pyrrolidine-4-chlorophenyl ether, is a synthetic compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases, which are enzymes involved in the regulation of cellular signaling pathways.

Scientific Research Applications

Enantioselective Synthesis

  • Synthesis of Chiral Pyrrolidines : A study describes a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating a five-step chromatography-free process with high yield and purity. This method could be relevant for the synthesis of similar compounds like 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone (Chung et al., 2005).

Organic Synthesis Techniques

  • Synthesis of Cyclobutenes : An uncatalyzed [2+2] cycloaddition reaction of alkynes, using electron-deficient olefins, to produce substituted cyclobutenes under mild conditions could provide insights into similar reactions involving this compound (Alcaide et al., 2015).

Reaction Mechanisms and Derivatives

  • Formation of Arylsulfonyl Pyrrolidines : Research on the acid-catalyzed reaction of phenols with specific sulfonyl pyrrolidines to form new arylsulfonyl pyrrolidines under mild conditions may offer insights into the behavior of similar sulfonyl compounds (Smolobochkin et al., 2017).

Chemical Properties and Reactions

  • Study of Ketone Synthesis : A study on the synthesis of ketones from carboxylic acids and aromatic hydrocarbons using a new reagent could provide understanding of the chemical properties and potential reactions of compounds like this compound (Keumi et al., 1988).

Catalysis and Organic Transformations

  • Efficient Organocatalyst : The use of a bifunctional organocatalyst for asymmetric Michael addition reactions, achieving high yield and stereoselectivity, could be relevant for catalyzing reactions involving similar compounds (Wang et al., 2009).

properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO4S/c1-16(2,3)23(20,21)14-8-9-18(10-14)15(19)11-22-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIONSGLJQAXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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